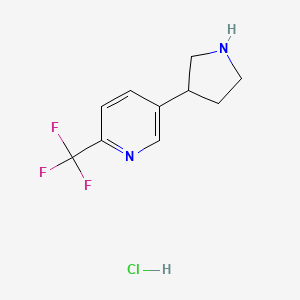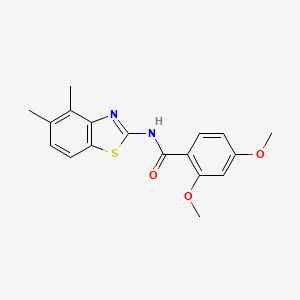![molecular formula C25H28N4O2 B2636274 2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1251547-39-3](/img/structure/B2636274.png)
2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound. Its complex structure includes phenyl, pyrido[4,3-d]pyrimidin, and acetamide groups, among others. Compounds like this often serve as significant molecules in pharmaceuticals due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of Pyrido[4,3-d]pyrimidin core: : Typically, this involves cyclization reactions. One potential route includes:
Starting Materials: : 2-phenyl-6-propyl-4-pyrimidinol and 1,4-diaminobutane.
Reaction Conditions: : Refluxing in a solvent such as ethanol, using a catalyst like hydrochloric acid.
Addition of Phenyl and Oxo groups: : Subsequent reactions could add these functional groups:
Starting Materials: : Suitable phenyl derivatives and oxidizing agents.
Reaction Conditions: : Controlled heating, using bases or acids as catalysts.
Attachment of Acetamide Group: : The acetamide moiety can be introduced:
Starting Materials: : Acetyl chloride and an aromatic amine like o-toluidine.
Reaction Conditions: : Mild heating, in the presence of an organic base such as triethylamine.
Industrial Production Methods
The compound can be produced on an industrial scale by optimizing these reactions for yield and purity. Large reactors for controlled heating and cooling, continuous flow setups for efficient processing, and advanced purification methods like column chromatography are employed.
Analyse Chemischer Reaktionen
Oxidation
Common Reagents and Conditions: : Uses agents such as potassium permanganate or chromium trioxide under acidic conditions.
Major Products: : Depending on the oxidizing conditions, it could yield various oxidized derivatives.
Reduction
Common Reagents and Conditions: : Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) in dry ether.
Major Products: : Reduced forms, which might involve the conversion of keto groups to alcohols.
Substitution
Common Reagents and Conditions: : Substitution reactions might involve nucleophilic or electrophilic reagents.
Major Products: : Varied substituted derivatives depending on the specific group being substituted.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound might be utilized in the synthesis of complex molecules or as an intermediate in creating new chemical entities.
Biology
Medicine
The compound could have pharmacological potential, possibly acting as a prototype for developing new therapeutic agents targeting specific biological pathways.
Industry
This compound might find applications in material science or catalysis due to its unique structure.
Wirkmechanismus
The exact mechanism would depend on its specific biological activity. For instance, if acting as an enzyme inhibitor, it might:
Molecular Targets and Pathways: : Bind to active sites of enzymes, hindering their function. Pathways involved could include metabolic or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
2-phenyl-4H-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one: : Similar core structure but lacks the propyl and acetamide functionalities.
6-propyl-2-phenylpyrido[4,3-d]pyrimidin: : Lacks additional substitution on the pyrimidin ring.
N-(o-tolyl)acetamide derivatives: : Various derivatives with differing substituents on the aromatic ring.
Uniqueness
What sets 2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide apart is its combination of structural elements, potentially imparting unique biological activity or reactivity compared to its analogs.
This should provide a solid overview of the compound and its relevance. Intrigued?
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-14-28-15-13-22-20(16-28)25(31)29(24(27-22)19-10-5-4-6-11-19)17-23(30)26-21-12-8-7-9-18(21)2/h4-12H,3,13-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUOZVVHWVIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)
]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione](/img/structure/B2636194.png)


![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2636199.png)


![N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2636203.png)

![6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2636213.png)
